![molecular formula C8H14N2O5 B13463584 (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use amino acids as starting materials, which are then subjected to a series of reactions including amidation and esterification. The reaction conditions often involve the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or a drug precursor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-carbamoylbutanoic acid: Similar structure but lacks the hydroxypropanamido group.
(2R)-2-hydroxy-4-carbamoylbutanoic acid: Similar structure but lacks the amido group.
Uniqueness
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N2O5 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(11)7(13)10-5(8(14)15)2-3-6(9)12/h4-5,11H,2-3H2,1H3,(H2,9,12)(H,10,13)(H,14,15)/t4-,5+/m1/s1 |
InChI Key |
BBWXXSMJZBBFRK-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



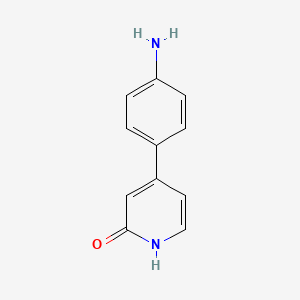
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
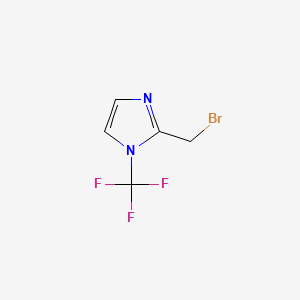
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
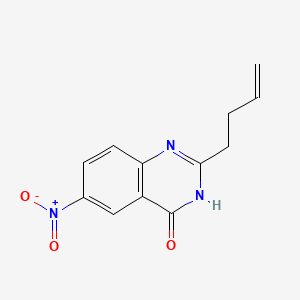
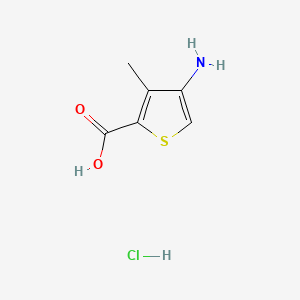
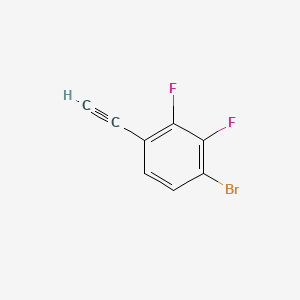
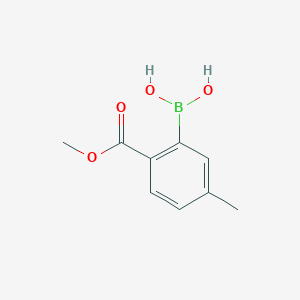
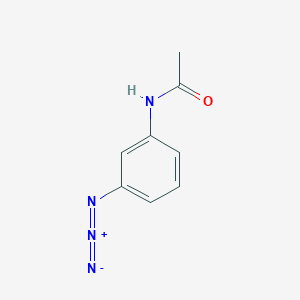
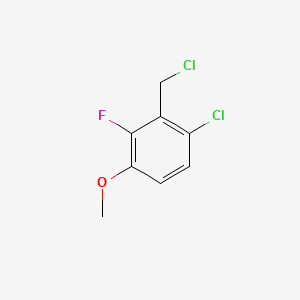
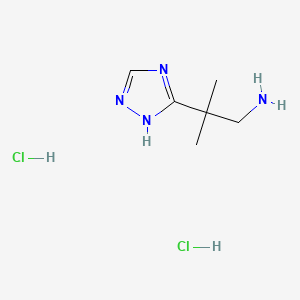
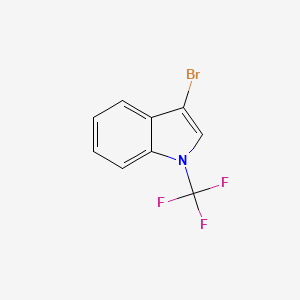
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
